molecular formula C13H20N4 B379479 1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-ylamine CAS No. 38652-79-8

1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-ylamine

Cat. No.: B379479
CAS No.: 38652-79-8
M. Wt: 232.32g/mol
InChI Key: LNQFKLQTSNFJIH-UHFFFAOYSA-N
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Description

1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-ylamine is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties

Scientific Research Applications

1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-ylamine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 1-[2-(Diethylamino)ethyl]-1H-benzimidazol-2-amine is Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial in cell proliferation, differentiation, and apoptosis .

Mode of Action

1-[2-(Diethylamino)ethyl]-1H-benzimidazol-2-amine acts as an HDAC inhibitor . It binds to the HDAC enzymes, preventing them from removing the acetyl groups from the histones. This action results in a more relaxed DNA structure, which can affect gene expression .

Biochemical Pathways

The inhibition of HDACs affects various biochemical pathways. It can lead to an increase in acetylation of histones, resulting in a more open chromatin structure and promoting gene transcription. This can affect pathways related to cell cycle regulation, differentiation, and apoptosis .

Pharmacokinetics

The compound has been shown to have good Absorption, Distribution, Metabolism, and Excretion (ADME) properties . It has high and dose-proportional oral exposures, indicating good absorption.

Result of Action

The result of the action of 1-[2-(Diethylamino)ethyl]-1H-benzimidazol-2-amine is the inhibition of HDAC activity, leading to changes in gene expression. This can result in the induction of cell cycle arrest, differentiation, and apoptosis, particularly in cancer cells . It has shown efficacy in in vivo tumor models .

Action Environment

The action, efficacy, and stability of 1-[2-(Diethylamino)ethyl]-1H-benzimidazol-2-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring . The diethylaminoethyl group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Comparison with Similar Compounds

Uniqueness: 1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-ylamine stands out due to its unique combination of the benzimidazole core and the diethylaminoethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-3-16(4-2)9-10-17-12-8-6-5-7-11(12)15-13(17)14/h5-8H,3-4,9-10H2,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQFKLQTSNFJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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